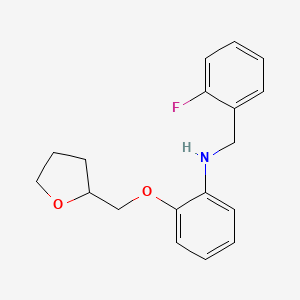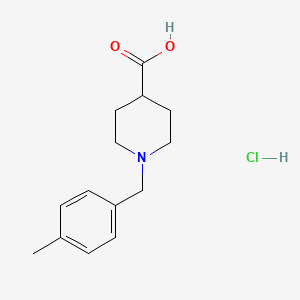![molecular formula C21H29NO B1389207 N-{2-[2-(Sec-butyl)phenoxy]propyl}-3,5-dimethylaniline CAS No. 1040687-05-5](/img/structure/B1389207.png)
N-{2-[2-(Sec-butyl)phenoxy]propyl}-3,5-dimethylaniline
Übersicht
Beschreibung
N-{2-[2-(Sec-butyl)phenoxy]propyl}-3,5-dimethylaniline is a chemical compound with the molecular formula C21H29NO and a molecular weight of 311.46 g/mol . This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
The synthesis of N-{2-[2-(Sec-butyl)phenoxy]propyl}-3,5-dimethylaniline involves multiple steps. One common synthetic route includes the following steps :
Friedel-Crafts Acylation: This step involves the acylation of a phenol derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent such as zinc amalgam in hydrochloric acid (Clemmensen reduction).
Nitration: The final step involves the nitration of the resulting compound to introduce the nitro group, which is subsequently reduced to an amine.
Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale production.
Analyse Chemischer Reaktionen
N-{2-[2-(Sec-butyl)phenoxy]propyl}-3,5-dimethylaniline undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or aniline groups are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts depending on the desired reaction.
Wissenschaftliche Forschungsanwendungen
N-{2-[2-(Sec-butyl)phenoxy]propyl}-3,5-dimethylaniline has several scientific research applications :
Chemistry: It is used as a reagent in organic synthesis and catalysis, aiding in the development of new chemical reactions and materials.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the synthesis of advanced materials and specialty chemicals, contributing to various industrial processes.
Wirkmechanismus
The mechanism of action of N-{2-[2-(Sec-butyl)phenoxy]propyl}-3,5-dimethylaniline involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-{2-[2-(Sec-butyl)phenoxy]propyl}-3,5-dimethylaniline can be compared with other similar compounds such as :
N-{2-[2-(tert-Butyl)phenoxy]propyl}-3,5-dimethylaniline: This compound has a tert-butyl group instead of a sec-butyl group, which may result in different chemical and biological properties.
N-{2-[2-(iso-Butyl)phenoxy]propyl}-3,5-dimethylaniline: The iso-butyl group in this compound can lead to variations in reactivity and interactions compared to the sec-butyl derivative.
The uniqueness of this compound lies in its specific structural features, which confer distinct properties and applications compared to its analogs.
Eigenschaften
IUPAC Name |
N-[2-(2-butan-2-ylphenoxy)propyl]-3,5-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO/c1-6-17(4)20-9-7-8-10-21(20)23-18(5)14-22-19-12-15(2)11-16(3)13-19/h7-13,17-18,22H,6,14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBPBHSCRNCHOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(C)CNC2=CC(=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(Sec-butoxy)phenyl]-N-{2-[2-(sec-butyl)-phenoxy]ethyl}amine](/img/structure/B1389125.png)

![1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1389128.png)
![5-Bromo-2,3-dihydrothieno[3,4-B][1,4]dioxine](/img/structure/B1389129.png)



![{2-[2-(Pyrrolidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride](/img/structure/B1389134.png)


![[(1-Cyclopentylpiperidin-4-yl)methyl]-(pyridin-3-ylmethyl)amine trihydrochloride](/img/structure/B1389144.png)



